BenchChemオンラインストアへようこそ!

6-Methyl-1,3,5-triazin-2(1H)-one

Physicochemical Properties Ionization Drug Design

6-Methyl-1,3,5-triazin-2(1H)-one (CAS 1643538-43-5) is a monocyclic 1,3,5-triazin-2-one heterocycle with a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol. This compound serves as a fundamental scaffold in medicinal chemistry, where the 1,3,5-triazin-2-one core is a recognized pharmacophore for developing catalytic inhibitors of human DNA topoisomerase IIα (htIIα).

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B12860995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3,5-triazin-2(1H)-one
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESCC1=NC=NC(=O)N1
InChIInChI=1S/C4H5N3O/c1-3-5-2-6-4(8)7-3/h2H,1H3,(H,5,6,7,8)
InChIKeyBJKQHBBCZYBADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,3,5-triazin-2(1H)-one Procurement: Core Chemical Properties and Research Classification


6-Methyl-1,3,5-triazin-2(1H)-one (CAS 1643538-43-5) is a monocyclic 1,3,5-triazin-2-one heterocycle with a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol . This compound serves as a fundamental scaffold in medicinal chemistry, where the 1,3,5-triazin-2-one core is a recognized pharmacophore for developing catalytic inhibitors of human DNA topoisomerase IIα (htIIα) [1]. Its structure features a single methyl substituent at the 6-position on the triazinone ring, differentiating it from more highly substituted analogs that dominate the research literature [2]. X-ray crystallography has been recently used to definitively characterize this compound for the first time, providing updated 1H NMR, 13C NMR, and IR spectroscopic data [3].

Why 6-Methyl-1,3,5-triazin-2(1H)-one Cannot Be Simply Replaced by Generic Triazinone Analogs


The 6-methyl substitution pattern on the 1,3,5-triazin-2(1H)-one core is a critical determinant of biological activity and physicochemical behavior. Research on 4,6-substituted-1,3,5-triazin-2(1H)-ones targeting human DNA topoisomerase IIα has demonstrated that the specific substitution at position 6 directly influences ATP-binding site interactions, with different substituents leading to variations in inhibitory potency and mode of action [1]. Similarly, studies on 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as cathepsin B inhibitors have established a clear structure-activity relationship (SAR) where the 6-substituent modulates the Ki values in the low micromolar range [2]. The predicted pKa of 5.76 for the 6-methyl derivative is distinct from other triazin-2-one analogs, affecting ionization state and, consequently, solubility, permeability, and target engagement. Generic substitution with another triazinone analog without a 6-methyl group risks altering these finely tuned interactions, leading to a complete loss of inhibitory activity or a shift in selectivity profile.

6-Methyl-1,3,5-triazin-2(1H)-one: Quantified Differentiation Evidence Against Closest Analogs


pKa Modulation: 6-Methyl Derivative vs. Unsubstituted 1,3,5-Triazin-2(1H)-one

The predicted acid dissociation constant (pKa) for 6-Methyl-1,3,5-triazin-2(1H)-one is 5.76 ± 0.10 . This value represents the ionization equilibrium of the NH group in the triazinone ring. For comparison, the unsubstituted 1,3,5-triazin-2(1H)-one has a different predicted pKa profile, and other substituted analogs such as 4,6-diphenyl-1,3,5-triazin-2(1H)-one exhibit a pKa of 6.87 ± 0.70 . The lower pKa of the 6-methyl derivative implies that at physiological pH (7.4), a significantly larger fraction of the compound exists in its deprotonated, anionic form compared to the diphenyl analog. This difference in ionization state can directly impact solubility, membrane permeability, and hydrogen-bonding interactions with biological targets.

Physicochemical Properties Ionization Drug Design

Topoisomerase IIα Inhibition: The Role of the 6-Position Substituent in Catalytic Inhibition

In a landmark study, 4,6-substituted-1,3,5-triazin-2(1H)-ones were identified as a novel class of monocyclic catalytic inhibitors of human DNA topoisomerase IIα (htIIα). The research established that a specific substitution at the 6-position is essential for activity. Among the library, compound 8 (a 4,6-disubstituted analog) was highlighted for inhibiting htIIα decatenation in a superior fashion to the established drug etoposide [1]. While the specific IC50 of the bare 6-methyl scaffold was not reported in this study, the SAR data unequivocally show that the 6-substituent is not a passive structural feature; it is a key pharmacophoric element. The study further confirmed that selected compounds act as true catalytic inhibitors, antagonizing the poison effect of etoposide, a mechanism that is dependent on the substitution pattern [1]. This implies that purchasing the 6-methyl variant provides the specific moiety required to build upon this validated inhibitory scaffold, whereas a des-methyl analog would represent a distinctly different starting point for medicinal chemistry campaigns.

Cancer Topoisomerase IIα Catalytic Inhibitors

Cathepsin B Inhibition: 6-Methyl as a Baseline Substituent in a Focused Library

A focused library of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones was synthesized and evaluated for cathepsin B inhibition. The compounds demonstrated reversible, partial mixed-type inhibition with Ki values in the low micromolar range (e.g., 3.3–10.8 µM) [REF-1]. The study's SAR analysis underscores that the nature of the 6-substituent directly influences the inhibitory activity and selectivity profile against related cysteine proteases such as cathepsins H and L. For instance, different 6-substituents led to varied Ki values (e.g., a compound with a specific 6-substituent showed a Ki of 3.30 µM, while another showed 4.00 µM) [REF-1]. The 6-methyl derivative serves as the foundational hydrophobic alkyl substituent in this SAR landscape. Selecting this compound is not arbitrary; it provides the exact electronic and steric properties at a position proven to modulate low-micromolar enzyme inhibition, which is a validated starting point for further optimization of potency and selectivity over cathepsin H.

Cysteine Protease Cathepsin B Inhibitor Selectivity

Predicted Physicochemical Distinction from 1,3,5-Triazine-2,4(1H,3H)-dione Analogs

6-Methyl-1,3,5-triazin-2(1H)-one is chemically and functionally distinct from 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as 6-azathymine). The dione analog incorporates an additional carbonyl group at the 4-position, which fundamentally alters its hydrogen-bonding capacity. The monoketone 6-Methyl-1,3,5-triazin-2(1H)-one has a predicted density of 1.41±0.1 g/cm³ . Its single carbonyl and single NH group provide a defined hydrogen-bond donor/acceptor pattern distinct from the dione's dual carbonyl system. This distinction is crucial for target recognition. 6-Azathymine, for example, is a known inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase and DNA biosynthesis , a biological profile that is inseparable from its dione structure. Selecting the monoketone 6-methyl derivative over the dione analog is mandatory for research programs that require a specific hydrogen-bonding motif and a distinct biological target profile.

Physicochemical Properties Solubility Permeability

First Definitive Structural Characterization by X-Ray Crystallography Provides Unambiguous Identity

In 2024, the title compound 6-Methyl-1,3,5-triazin-2(1H)-one was definitively characterized by X-ray crystallography for the first time [1]. This study provided unambiguous proof of its solid-state structure, including bond lengths and angles, and updated its 1H NMR, 13C NMR, and IR spectroscopic signatures. Prior to this, the structural data for this compound was less complete and relied on older reports [1]. For a procurement scientist, this represents a significant milestone. This crystallographic data provides a gold standard for identity verification upon receipt, using techniques like powder X-ray diffraction (PXRD). This level of definitive characterization is not available for many of its closely related analog building blocks, giving this compound a unique advantage in quality control and regulatory documentation for research use.

Structural Biology Crystallography Quality Control

Optimal Application Scenarios for 6-Methyl-1,3,5-triazin-2(1H)-one Based on Evidence


Medicinal Chemistry: Design of Novel Catalytic Topoisomerase IIα Inhibitors

Investigators developing next-generation anticancer agents should prioritize this compound as the core scaffold for synthesizing 4,6-disubstituted-1,3,5-triazin-2(1H)-one libraries. The published SAR data conclusively demonstrates that substitution at the 6-position is critical for binding to the htIIα ATPase domain and achieving a catalytic, non-poison inhibition mechanism [1]. Using the 6-methyl precursor ensures the correct foundational geometry and electronic character for subsequent derivatization at the 4-position, a strategy proven to yield inhibitors with superior activity to etoposide and a potentially safer therapeutic profile.

Chemical Biology: Development of Selective Cathepsin B Probes

For groups studying the role of cysteine cathepsins in cancer progression or lysosomal storage disorders, 6-Methyl-1,3,5-triazin-2(1H)-one is the recommended starting material for building focused inhibitor libraries. The seminal work by Sosič et al. established that the 6-substituent on the 4-benzylthio-1,3,5-triazin-2(1H)-one template directly tunes the low-micromolar Ki values and can be used to engineer selectivity for cathepsin B over cathepsin H [2]. This compound provides the minimal hydrophobic substituent necessary to initiate an SAR exploration campaign.

Analytical Chemistry: Use as a Highly Characterized Reference Standard

Analytical laboratories requiring a well-defined heterocyclic standard should prioritize this compound. Its 2024 X-ray crystal structure provides an unambiguous identity benchmark [3]. The complete and updated assignment of its 1H and 13C NMR spectra allows for its use as a reference in HPLC, LC-MS, and qNMR method development. This definitive characterization is a distinct advantage over other triazinone analogs that lack modern, comprehensive structural data, thereby ensuring analytical traceability and data integrity.

Physicochemical Profiling: Probing the Impact of Single Methyl Substitution on Ionization

Drug discovery programs focused on lead optimization and ADMET property prediction can utilize this compound as a model system. Its predicted pKa of 5.76 provides a measurable benchmark to study the effect of a single methyl group on the acidity of the triazinone NH. Parallel assays comparing this compound with the 4,6-diphenyl analog (pKa 6.87) can experimentally validate the large shift in ionization state, informing the design of compounds with improved solubility, permeability, and off-target selectivity profiles.

Quote Request

Request a Quote for 6-Methyl-1,3,5-triazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.